N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide
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Overview
Description
“N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” is a synthetic organic compound that features a bromophenyl group and a trichloroethanimidamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2,2,2-trichloroethanimidoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromoaniline is reacted with 2,2,2-trichloroethanimidoyl chloride under controlled temperature conditions, typically around 0-5°C, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The trichloroethanimidamido group can be reduced to form different amide derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while reduction reactions may produce different amide compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: The compound could be used in the development of new materials with specific properties.
Industrial Chemistry: It may be utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which “N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide
- N-(4-fluorophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide
- N-(4-methylphenyl)-2-(2,2,2-trichloroethanimidamido)acetamide
Uniqueness
“N-(4-bromophenyl)-2-(2,2,2-trichloroethanimidamido)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
IUPAC Name |
2-[(1-amino-2,2,2-trichloroethylidene)amino]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl3N3O/c11-6-1-3-7(4-2-6)17-8(18)5-16-9(15)10(12,13)14/h1-4H,5H2,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWHDUBWUUGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN=C(C(Cl)(Cl)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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